6-Amino-3-bromo-2-fluorothiophenol
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Overview
Description
6-Amino-3-bromo-2-fluorothiophenol is a compound that belongs to the class of aromatic thiols. It is characterized by the presence of amino, bromo, and fluoro substituents on a thiophenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-2-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-fluoroaniline with sulfur-containing reagents under specific conditions. For example, the reaction of 3-bromo-2-fluoroaniline with elemental sulfur in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst (CuI) can yield the desired thiophenol derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-2-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dehalogenated products.
Substitution: Substituted thiophenol derivatives.
Scientific Research Applications
6-Amino-3-bromo-2-fluorothiophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-bromo-2-fluorothiophenol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the bromo group can participate in halogen bonding, and the fluoro group can enhance the compound’s lipophilicity. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-2-mercaptoaniline
- 4-Bromo-3-fluoro-2-sulphanylaniline
Comparison
In contrast, similar compounds may lack one of these functional groups, limiting their versatility in chemical reactions and applications .
Properties
Molecular Formula |
C6H5BrFNS |
---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
6-amino-3-bromo-2-fluorobenzenethiol |
InChI |
InChI=1S/C6H5BrFNS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 |
InChI Key |
ITACZTMTLXGTQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)S)F)Br |
Origin of Product |
United States |
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